4-Chloro-3-fluorophenylboronic acid
Overview
Description
4-Chloro-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-fluorophenylboronic acid is the palladium catalyst in various chemical reactions . The compound interacts with the catalyst to facilitate the formation of carbon-carbon bonds, a critical step in many organic synthesis processes .
Mode of Action
This compound operates through a mechanism known as Suzuki-Miyaura coupling . This process involves the cross-coupling of the boronic acid with a halide or pseudo-halide, facilitated by a palladium catalyst . The compound’s boron atom forms a complex with the palladium catalyst, enabling the transmetalation step crucial for bond formation .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, is a part of a broader class of palladium-catalyzed carbon-carbon bond-forming reactions . These reactions are fundamental to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Pharmacokinetics
Its solubility, stability, and reactivity are crucial factors influencing its effectiveness in chemical reactions .
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules from simpler precursors, expanding the diversity and complexity of compounds that can be produced in a laboratory setting .
Action Environment
The action of this compound is influenced by various environmental factors. These include the presence and concentration of the palladium catalyst, the pH of the reaction medium, and the temperature . Optimizing these conditions is crucial for maximizing the yield and selectivity of the Suzuki-Miyaura coupling reaction .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-fluorophenylboronic acid is known to participate in various biochemical reactions. It has been used as a reactant in Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to participate in Rh-catalyzed asymmetric addition reactions, Palladium-catalyzed oxidative cross-coupling reactions, and Suzuki-Miyaura coupling . These reactions suggest potential binding interactions with biomolecules and possible effects on enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-chloro-3-fluoroiodobenzene using a palladium catalyst and bis(pinacolato)diboron. The reaction typically occurs under mild conditions with a base such as potassium acetate in a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate or sodium hydroxide in solvents like ethanol or water.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted biphenyls and other aromatic compounds, depending on the reactants used in the coupling reactions .
Scientific Research Applications
4-Chloro-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Fluorophenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Chloro-4-fluorobenzeneboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
Comparison: 4-Chloro-3-fluorophenylboronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence the electronic properties of the compound, making it more versatile in certain chemical reactions compared to its mono-substituted counterparts . For instance, the presence of both electron-withdrawing groups can enhance the reactivity of the boronic acid in cross-coupling reactions, leading to higher yields and selectivity .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJQIHGBUKZEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381055 | |
Record name | 4-Chloro-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137504-86-0 | |
Record name | 4-Chloro-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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